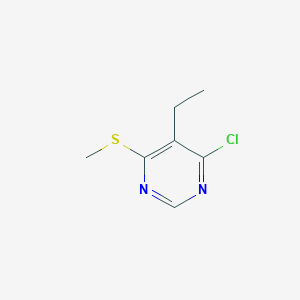![molecular formula C20H31N3O2 B2837020 3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1-(2-phenylethyl)urea CAS No. 2034571-54-3](/img/structure/B2837020.png)
3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenethyl group, a tetrahydro-2H-pyran-4-yl group, and a piperidin-4-yl group, all connected through a urea linkage.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Similar piperidine derivatives have been reported to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways .
Pharmacokinetics
A compound with similar structure, cym-53093 (btrx-335140), has been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1-(2-phenylethyl)urea typically involves multiple steps. One common method includes the reaction of phenethylamine with isocyanate to form the urea linkage. The tetrahydro-2H-pyran-4-yl group can be introduced through a nucleophilic substitution reaction involving a suitable precursor such as tetrahydropyran-4-yl chloride. The piperidin-4-yl group is often introduced through a reductive amination reaction using piperidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The tetrahydro-2H-pyran-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrahydro-2H-pyran derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)amine: Similar structure but with an amine linkage instead of urea.
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage provides stability and the potential for hydrogen bonding, while the phenethyl, tetrahydro-2H-pyran-4-yl, and piperidin-4-yl groups contribute to its overall reactivity and binding affinity.
Eigenschaften
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-11-6-17-4-2-1-3-5-17)22-16-18-7-12-23(13-8-18)19-9-14-25-15-10-19/h1-5,18-19H,6-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOPNGPWIPHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

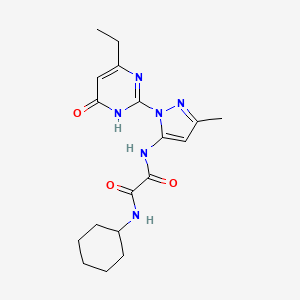
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
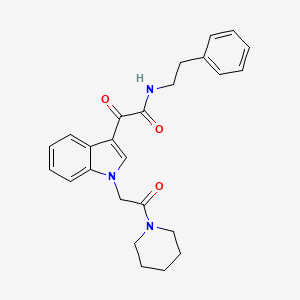
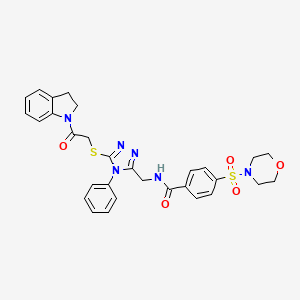
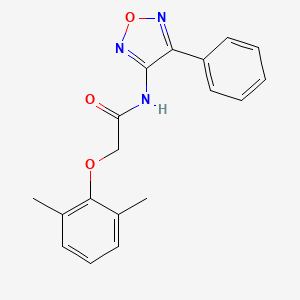
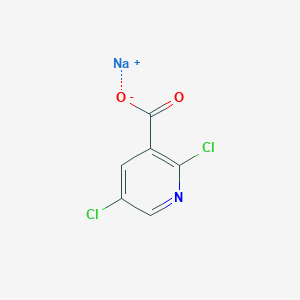
![2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2836951.png)
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2836953.png)
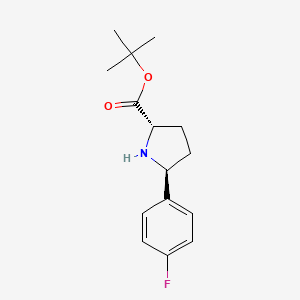
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2836957.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)
